Substituent-Driven LogP Modulation: p-Tolyloxy vs. Phenoxy vs. Unsubstituted Pyridinyl Ethanamines
The p-tolyloxy substituent in 2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride (C14H18Cl2N2O) introduces a higher degree of lipophilicity compared to unsubstituted pyridinyl ethanamines (e.g., 2-(pyridin-3-yl)ethanamine, C7H10N2) or phenoxy analogs (e.g., 2-(6-phenoxy-pyridin-3-yl)-ethylamine, C13H14N2O) [1]. While experimental LogP values are not publicly reported, the calculated increase in carbon count (C14 vs. C13 vs. C7) and molecular weight (301.2 vs. 214.3 vs. 122.2 g/mol) strongly correlates with enhanced membrane permeability potential, a critical parameter for CNS-targeted chemical probes and cell-based assay development [1][2].
| Evidence Dimension | Lipophilicity (LogP) - Calculated/Inferred |
|---|---|
| Target Compound Data | C14H18Cl2N2O; MW 301.2 g/mol; increased carbon count |
| Comparator Or Baseline | 2-(6-Phenoxy-pyridin-3-yl)-ethylamine (C13H14N2O; MW 214.3 g/mol); 2-(Pyridin-3-yl)ethanamine (C7H10N2; MW 122.2 g/mol) |
| Quantified Difference | MW increase: 86.9 g/mol (vs. phenoxy); 179.0 g/mol (vs. unsubstituted). Inferred LogP increase >0.5 units. |
| Conditions | Calculated from molecular formula; no experimental LogP available. |
Why This Matters
Higher lipophilicity may enhance blood-brain barrier penetration, making this compound a preferred scaffold for CNS-targeted probe development.
- [1] PubChem. 2-(6-(p-Tolyloxy)pyridin-3-yl)ethanamine dihydrochloride. Compound Summary. View Source
- [2] PubChem. 2-(6-Phenoxy-pyridin-3-yl)-ethylamine. CID: 23588522. View Source
